molecular formula C15H19N5O B254557 6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one

6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one

Cat. No. B254557
M. Wt: 285.34 g/mol
InChI Key: HFHOJHWKPFEWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one, also known as MPPI, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one acts as a selective antagonist for the sigma-1 receptor, which is a transmembrane protein that is involved in a variety of physiological processes, including pain perception, memory formation, and anxiety. By binding to the sigma-1 receptor, 6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one can modulate the activity of various ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one are complex and depend on a variety of factors, including the dose, route of administration, and individual variability. Some of the potential effects of 6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one include changes in neuronal excitability, alterations in synaptic transmission, and modulation of pain perception and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one in lab experiments is its selectivity for the sigma-1 receptor, which allows for precise modulation of neuronal activity. However, there are also some limitations to using 6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one, including its potential toxicity and the need for careful dose titration to avoid unwanted side effects.

Future Directions

There are many potential future directions for research on 6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one, including further investigation of its mechanism of action, exploration of its therapeutic potential for neurodegenerative diseases, and development of more selective and potent sigma-1 receptor antagonists. Additionally, research on the use of 6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.

Synthesis Methods

6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 4-(1-piperidinyl)aniline with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable catalyst. Other methods include the reaction of 4-(1-piperidinyl)aniline with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable acid or base, or the reaction of 4-(1-piperidinyl)aniline with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable solvent.

Scientific Research Applications

6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory formation, and anxiety. 6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one has also been shown to have potential therapeutic applications for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

6-methyl-5-(4-piperidin-1-ylanilino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C15H19N5O/c1-11-14(17-15(21)19-18-11)16-12-5-7-13(8-6-12)20-9-3-2-4-10-20/h5-8H,2-4,9-10H2,1H3,(H2,16,17,19,21)

InChI Key

HFHOJHWKPFEWFD-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NC2=CC=C(C=C2)N3CCCCC3

Canonical SMILES

CC1=NNC(=O)N=C1NC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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